
1-(4-chlorobenzyl)-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis may involve:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection and Cyclization: Deprotection of piperazines followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Pharmacology: It is used in research to understand its effects on various biological pathways and its potential therapeutic uses.
Chemical Biology: The compound is used to study the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Known for its use as an intermediate in the synthesis of various pharmaceuticals.
1-(3-Chlorophenyl)piperazine: Used in research for its psychoactive properties.
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications . Its combination of a chlorophenyl and fluorophenyl group within the piperazine framework distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C26H22ClFN4O2 |
|---|---|
Peso molecular |
476.9 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C26H22ClFN4O2/c27-20-9-7-18(8-10-20)17-32-24-19(4-3-11-29-24)16-21(26(32)34)25(33)31-14-12-30(13-15-31)23-6-2-1-5-22(23)28/h1-11,16H,12-15,17H2 |
Clave InChI |
ZYDSYVWIKVIVGP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


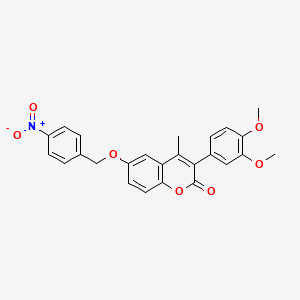
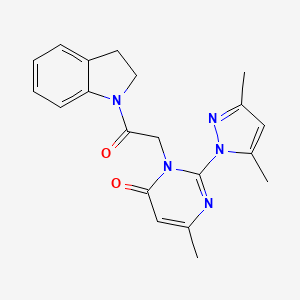
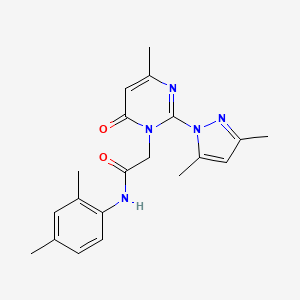
![2,6-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11256723.png)
![N-(furan-2-ylmethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11256729.png)
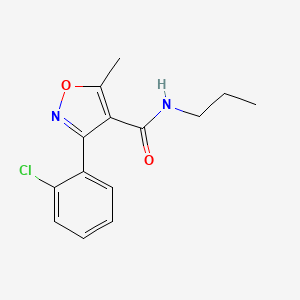

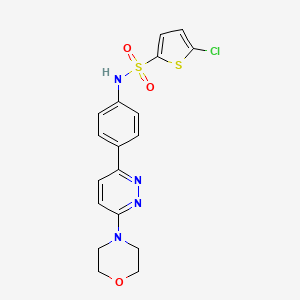
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide](/img/structure/B11256740.png)
![4-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11256745.png)
![N-[(2-Methoxyphenyl)methyl]-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B11256750.png)
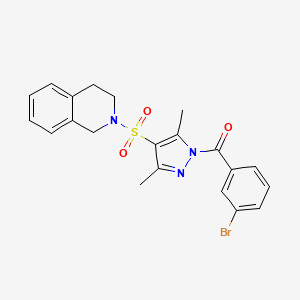
![N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-ethylthiophene-2-sulfonamide](/img/structure/B11256763.png)
![2-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11256781.png)
